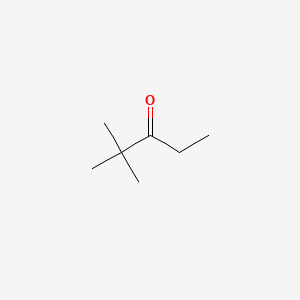

2,2-Dimethyl-3-pentanone

描述

Significance and Context in Ketone Chemistry Research

Ketones are a fundamental class of organic compounds, and 2,2-dimethyl-3-pentanone serves as a valuable subject in various areas of chemical research. Its structure, with a sterically hindered tert-butyl group, provides a unique model for studying the reactivity and properties of ketones. This steric hindrance influences its chemical behavior in reactions such as nucleophilic addition and enolate formation.

The compound is also utilized as an intermediate in the synthesis of other organic molecules, including perfumes. chemwhat.com Its moderate polarity and relatively low boiling point make it a subject of interest in studies related to solvents and volatility. cymitquimica.com

Scope and Objectives of Academic Research Endeavors Pertaining to the Compound

Academic research on this compound has encompassed a range of objectives, including:

Synthesis and Reaction Mechanisms: Researchers have explored various synthetic routes to produce this compound and have studied its behavior in different chemical reactions. chemwhat.comchegg.com This includes investigations into directed aldol (B89426) reactions, where the compound's enolate is reacted with other carbonyl compounds like propanal. chegg.com

Spectroscopic and Physicochemical Characterization: A significant body of research has been dedicated to characterizing the physical and chemical properties of this compound. This involves the use of various spectroscopic techniques to understand its molecular structure and properties. spectrabase.com

Thermochemical Studies: The thermodynamic properties of this compound, such as its enthalpy of formation and vaporization, have been determined to provide fundamental data for chemical engineering and theoretical chemistry. chemeo.comnist.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O | nih.gov |

| Molecular Weight | 114.19 g/mol | nih.gov |

| CAS Number | 564-04-5 | nih.gov |

| Melting Point | -45 °C | chemicalbook.com |

| Boiling Point | 124.85 °C | chemicalbook.com |

| Density | 0.808 g/cm³ | chemicalbook.com |

| Refractive Index | 1.403 | lookchem.com |

| Solubility | Soluble in water, alcohol, and benzene | chemwhat.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Findings | Source |

| ¹³C NMR | Spectra available for analysis | spectrabase.com |

| ¹H NMR | Spectra available for analysis | spectrabase.com |

| Infrared (IR) Spectroscopy | Characteristic carbonyl stretch observed around 1710-1715 cm⁻¹ | chemwhat.com |

| Mass Spectrometry (MS) | Electron impact and chemical ionization spectra have been recorded | chemwhat.com |

| UV/VIS Spectroscopy | Absorption maxima observed in various solvents (e.g., 284 nm in ethanol) | chemwhat.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNUTKMHYLQCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204971 | |

| Record name | 3-Pentanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-04-5 | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dimethyl-3-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3VJP6F44A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Established Reaction Pathways for 2,2-Dimethyl-3-pentanone Synthesis

The construction of the sterically encumbered carbonyl moiety in this compound has been approached through several established synthetic routes. These methods primarily focus on the formation of the key carbon-carbon bond adjacent to the carbonyl group.

Reaction of Magnesium Alkoxyl Ethyl Malonate with 2,2-Dimethyl Butyryl Chloride

A notable and industrially relevant pathway to this compound involves the acylation of a malonic ester derivative. This process begins with the reaction of a magnesium alkoxyl ethyl malonate with 2,2-dimethyl butyryl chloride. This reaction forms a β-keto ester intermediate, specifically 2,2-dimethyl butyryl ethyl malonate. The subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions yield the target ketone, this compound. This method is advantageous due to the relatively low cost and accessibility of the starting materials and its suitability for large-scale production. The general steps of this synthesis are outlined below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Acylation | Magnesium alkoxyl ethyl malonate, 2,2-Dimethyl butyryl chloride | 2,2-Dimethyl butyryl ethyl malonate |

| 2 | Hydrolysis & Decarboxylation | Acid (e.g., H₂SO₄), Heat | This compound |

This approach is a variation of the well-established malonic ester synthesis, which is a versatile method for preparing carboxylic acids and ketones.

Strategies for Introducing Branched Alkyl Groups in Ketone Synthesis

The synthesis of ketones bearing branched alkyl groups, such as the tert-pentyl group in this compound, presents significant steric challenges. Traditional enolate alkylation methods can be inefficient due to the steric hindrance of both the enolate and the alkylating agent. Consequently, several strategies have been developed to overcome these limitations.

One common approach is the use of organometallic reagents that can deliver bulky alkyl groups. For instance, the reaction of an acid chloride with an organocuprate reagent, which is less basic and more selective than Grignard or organolithium reagents, can be effective for the synthesis of sterically hindered ketones.

Another strategy involves the use of acyl anion equivalents. These are reagents that effectively reverse the polarity of the carbonyl carbon, allowing it to act as a nucleophile. This can facilitate the formation of the challenging carbon-carbon bond.

Furthermore, modern catalytic methods are emerging for the synthesis of α-quaternary ketones. These often involve transition metal-catalyzed reactions that can tolerate a wide range of functional groups and provide high levels of chemo- and regioselectivity.

Comparative Synthetic Strategies and Yield Optimization in this compound Production

When evaluating different synthetic routes to this compound, several factors must be considered, including reaction yield, cost of starting materials, reaction conditions, and scalability.

| Synthetic Strategy | Advantages | Disadvantages | Typical Yields |

| Malonic Ester Synthesis | Cost-effective starting materials, Scalable | Multi-step process, Potential for side reactions | Moderate to High |

| Grignard Reagent Addition to Nitriles | Direct formation of the ketone | Grignard reagents are highly reactive and can lead to side products | Variable |

| Friedel-Crafts Acylation | Applicable for aromatic ketones (not directly for this compound) | Limited to specific substrates | Generally Good |

| Oxidation of Secondary Alcohols | Readily available starting materials | Requires a suitable precursor alcohol | High |

Yield optimization for the synthesis of this compound often focuses on controlling reaction conditions to minimize side reactions. For the malonic ester pathway, careful control of temperature and stoichiometry during the acylation and decarboxylation steps is crucial. The choice of solvent can also significantly impact the reaction outcome. For instance, using a non-polar solvent can favor the desired acylation reaction.

Novel Approaches and Green Chemistry Considerations in this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of ketones like this compound, several green strategies are being explored. One promising area is the use of catalytic methods that replace stoichiometric reagents. For example, catalytic hydroacylation reactions could potentially offer a more atom-economical route to ketones.

Biocatalysis, the use of enzymes to carry out chemical transformations, is another rapidly growing field in green chemistry. nih.gov Enzymes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. While specific enzymatic routes to this compound are not yet well-established, the development of novel enzymes for ketone synthesis is an active area of research. nih.gov

Furthermore, the use of alternative reaction media, such as water or supercritical fluids, instead of volatile organic solvents, is a key principle of green chemistry. chemistryviews.org Research into performing ketone synthesis in these more environmentally benign solvents is ongoing. chemistryviews.org The development of mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also presents a green alternative for the synthesis of ketones. nih.gov

Reaction Mechanisms and Reactivity Studies of 2,2 Dimethyl 3 Pentanone

Stereochemical and Regiochemical Control in 2,2-Dimethyl-3-pentanone Reactions

Controlling the stereochemical and regiochemical outcomes of reactions is a central theme in modern organic synthesis. The structure of this compound offers unique opportunities and challenges in this regard.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate to a carbonyl compound. wikipedia.org A "directed" aldol reaction allows for the selective reaction between two different carbonyl compounds by pre-forming the enolate of one partner before introducing the second. chemistrysteps.com

In the case of this compound, its structure provides excellent regiochemical control in enolate formation. The molecule has two α-carbons, but only the one on the ethyl group (a methylene (B1212753), -CH₂-) has protons that can be removed. The other α-carbon is a quaternary carbon (part of the tert-butyl group) and has no protons. Consequently, treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) quantitatively and exclusively generates a single regioisomer of the enolate. chemistrysteps.comchegg.com

This specific enolate can then be reacted with an electrophile, such as an aldehyde (e.g., propanal), in a directed aldol addition. chegg.com The enolate acts as the nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-hydroxy ketone after an acidic workup. wikipedia.org This directed approach prevents self-condensation and ensures that this compound serves as the nucleophilic partner in the reaction. chemistrysteps.comchegg.com

Table 2: Components of a Directed Aldol Reaction

| Role | Compound | Purpose |

|---|---|---|

| Ketone (Enolate Precursor) | This compound | Source of the nucleophilic enolate. |

| Base | Lithium Diisopropylamide (LDA) | Strong, bulky base for selective and complete enolate formation. chemistrysteps.com |

| Electrophile | Propanal | Carbonyl compound that is attacked by the enolate. chegg.com |

Regioselective Enolate Formation

The formation of enolates from unsymmetrical ketones is a critical step in many carbon-carbon bond-forming reactions, and the regioselectivity of this process is of paramount importance. Typically, deprotonation at the α-carbon can lead to two different regioisomeric enolates: the kinetic and the thermodynamic enolate. The kinetic enolate is formed faster and typically results from the removal of the least sterically hindered proton, whereas the thermodynamic enolate is the more stable, more substituted enolate. uwindsor.capharmacy180.comresearchgate.net

However, this compound presents a unique case due to its structure. The carbonyl group is flanked by an ethyl group and a tert-butyl group. The tert-butyl group has no α-hydrogens, meaning deprotonation can only occur at the methylene (CH₂) carbon of the ethyl group.

The significant steric bulk of the tert-butyl group severely restricts access to the α-protons on the ethyl side. This steric hindrance is the dominant factor controlling enolate formation. Consequently, this compound forms only one possible enolate, regardless of the reaction conditions (e.g., choice of base, solvent, or temperature). This contrasts with less hindered ketones, such as 2-methyl-3-pentanone (B165389), which can exhibit solvent-dependent selectivity. Even under conditions that might typically favor a different isomer, the inherent stability and accessibility constraints of the this compound structure lead to the formation of a single enolate isomer.

Table 1: Factors Influencing Enolate Formation

| Factor | General Effect on Unsymmetrical Ketones | Effect on this compound |

| Base | Strong, bulky bases (e.g., LDA) favor the kinetic enolate. Weaker bases under equilibrating conditions favor the thermodynamic enolate. bham.ac.uk | Deprotonation is restricted to the single α-carbon of the ethyl group, leading to one enolate product regardless of the base used. |

| Temperature | Low temperatures (-78 °C) favor the kinetic enolate. Higher temperatures allow for equilibration to the thermodynamic enolate. | The formation of a single enolate is structurally predetermined, minimizing the influence of temperature on regioselectivity. |

| Solvent | Aprotic solvents favor kinetic control, while protic solvents can facilitate equilibration to the thermodynamic product. bham.ac.uk | The steric hindrance of the tert-butyl group dictates the outcome, making solvent choice less critical for regioselectivity. |

Influence of Steric Hindrance on this compound Reactivity

The presence of the bulky tert-butyl group adjacent to the carbonyl carbon in this compound profoundly influences its chemical reactivity. This steric hindrance makes the compound a valuable model for studying the effects of molecular architecture on reaction outcomes.

Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions due to both electronic and steric factors. csbsju.edukhanacademy.org Ketones have two electron-donating alkyl groups that reduce the partial positive charge on the carbonyl carbon, making it less electrophilic. pressbooks.pubdoubtnut.com Furthermore, these alkyl groups create steric congestion around the carbonyl carbon, impeding the approach of a nucleophile. khanacademy.orgdoubtnut.com

In this compound, the steric effect is particularly pronounced. The large tert-butyl group effectively shields one side of the carbonyl carbon, hindering nucleophilic attack. This reduced reactivity is observed in reactions such as Grignard additions. The formation of the tetrahedral intermediate, which requires a change in bond angle from approximately 120° to 109.5°, is also sterically disfavored as it forces the bulky groups closer together. khanacademy.org

The kinetic slowing down of reactions due to steric effects is a significant challenge in organic synthesis. tandfonline.com However, research has shown that applying high pressure can be an effective method to overcome steric inhibition. tandfonline.com For sterically demanding reactions involving ketones, increased pressure enhances the sensitivity of the reaction, suggesting that high-pressure conditions could be beneficial for promoting transformations of hindered ketones like this compound. tandfonline.com

Table 2: Comparison of Steric and Electronic Effects

| Compound Type | Steric Hindrance | Electronic Effect (Alkyl Groups) | General Reactivity |

| Aldehyde | Low (one R group, one H) | One electron-donating group | High |

| Typical Ketone | Moderate (two R groups) | Two electron-donating groups | Moderate |

| This compound | High (tert-butyl group) | Two electron-donating groups | Low |

Mechanistic Investigations of Specific Transformations of this compound

Oxidation Kinetics and Enol Tautomer Reactivity of Related Ketones

While specific studies on the oxidation kinetics of this compound are not extensively documented, insights can be drawn from investigations into related ketones like 2-pentanone and 3-pentanone (B124093). Low-temperature oxidation studies of these C5 ketones show that the position of the carbonyl functional group significantly affects the distribution of reaction products. The presence of the carbonyl group tends to slow down intramolecular hydrogen migration reactions, which in turn reduces the low-temperature reactivity compared to analogous alkanes.

For this compound, the formation of its enol tautomer would be the first step in many oxidation pathways. The reactivity of this enol would be influenced by the electron-donating nature of the alkyl groups and the steric environment. The oxidation of the enol double bond would likely proceed through mechanisms common to other electron-rich alkenes, but the kinetics would be modulated by the steric hindrance imposed by the tert-butyl group.

Reactions with Aqueous Oxone

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters using peroxyacids or peroxides. wikipedia.orgnih.gov Oxone (potassium peroxomonosulfate) is a common, environmentally friendly reagent used for this transformation. nih.gov The reaction proceeds via the formation of a "Criegee intermediate" after the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon. wikipedia.orgnrochemistry.comlscollege.ac.in The rate-determining step involves the migration of one of the alkyl groups from the carbon to the adjacent oxygen atom. wikipedia.org

In the case of this compound, the two migrating groups are the tert-butyl group and the ethyl group. The migratory aptitude in Baeyer-Villiger oxidations follows the general trend: tertiary alkyl > secondary alkyl > aryl > primary alkyl. lscollege.ac.in Based on this trend, the tertiary tert-butyl group would be expected to migrate in strong preference to the primary ethyl group. The product of this reaction would therefore be tert-butyl propanoate.

Table 3: Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidant | Key Intermediate | Migrating Group | Expected Product |

| This compound | Oxone | Criegee Intermediate | tert-Butyl (tertiary) | tert-Butyl propanoate |

Isomerization Pathways in Related Ketones

Isomerization of ketones can occur through various pathways, often involving enol or enolate intermediates. For this compound, the most fundamental isomerization is the keto-enol tautomerism, leading to the formation of 2,2-dimethylpent-3-en-3-ol. This equilibrium generally lies far to the side of the ketone due to the greater strength of the C=O double bond compared to the C=C double bond.

Other potential isomerization pathways for related carbonyl compounds have been investigated theoretically. These can include complex rearrangements, such as concerted hydrogen transfers or skeletal rearrangements, particularly under photochemical or high-energy conditions. For instance, studies on α-hydroxy carbonyls show isomerization can occur via a concerted transfer of two hydrogen atoms, bypassing a traditional enediol intermediate. While not directly applicable, these studies highlight the possibility of non-obvious isomerization pathways for ketones under specific conditions.

Catalytic Reactions Involving this compound as a Substrate or Solvent

While this compound is not a common solvent in catalysis, the reactivity of ketones as substrates in catalytic reactions is well-documented.

One of the most fundamental catalytic reactions for ketones is catalytic hydrogenation, which reduces the carbonyl group to a secondary alcohol. libretexts.org This reaction typically employs a metal catalyst such as platinum, palladium, or nickel. libretexts.org The hydrogenation of this compound would yield 2,2-dimethyl-3-pentanol. The rate of this reaction can be affected by the steric hindrance around the carbonyl group. Studies on the catalytic transfer hydrogenation of hindered cyclic ketones, such as 2-methylcyclohexanone, show that steric hindrance can lead to lower conversion rates. mdpi.com A similar effect would be anticipated for this compound due to the bulky tert-butyl group.

Ketones can also serve as substrates in other catalytic transformations. For example, studies on the condensation reactions of aldehydes over mixed oxide catalysts have shown that ketone products (like 3-pentanone) can undergo further reactions, acting as intermediates for the formation of larger molecules. ou.edu It is plausible that under similar conditions, this compound could act as a substrate for further C-C bond-forming reactions, although its steric bulk would likely necessitate more forcing reaction conditions.

The use of ketones as solvents in homogeneous catalysis has been explored, with NMR studies showing that the solvent can form aggregates around reactant molecules, influencing their molecular dynamics and potentially the reaction rate. nih.gov While not specifically studying this compound, this research indicates that the choice of a ketone as a solvent is not inert and can play a role in the catalytic cycle.

Spectroscopic and Structural Elucidation Research of 2,2 Dimethyl 3 Pentanone

Advanced Spectroscopic Techniques for Structural Characterization

The molecular structure of 2,2-Dimethyl-3-pentanone, also known as ethyl tert-butyl ketone, has been extensively verified using a combination of spectroscopic methods. These techniques provide a comprehensive picture of the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of Related Compounds

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, the proton (¹H) and carbon-13 (¹³C) NMR spectra provide unambiguous confirmation of its structure.

The ¹H NMR spectrum is characterized by two distinct signals that correspond to the ethyl and tert-butyl groups. The nine equivalent protons of the sterically hindered tert-butyl group appear as a sharp singlet, while the ethyl group protons exhibit a classic quartet and triplet pattern due to spin-spin coupling.

The ¹³C NMR spectrum shows peaks corresponding to each unique carbon atom, with the carbonyl carbon appearing significantly downfield. nycu.edu.tw The steric bulk of the gem-dimethyl groups influences the chemical shifts of adjacent carbons. When compared to less hindered related compounds, such as 2-methyl-3-pentanone (B165389), the chemical shifts in this compound are affected by the electronic and spatial effects of the tert-butyl group.

| Nucleus | Assignment | Approx. Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~1.05 | Singlet |

| ¹H | -CH₂-CH₃ | ~2.45 | Quartet |

| ¹H | -CH₂-CH₃ | ~1.00 | Triplet |

| ¹³C | C=O | ~215 | N/A |

| ¹³C | -C(CH₃)₃ | ~45 | N/A |

| ¹³C | -C(CH₃)₃ | ~26 | N/A |

| ¹³C | -CH₂- | ~35 | N/A |

| ¹³C | -CH₃ | ~8 | N/A |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. This peak is a definitive indicator of the ketone functionality. Other notable absorptions include those from C-H stretching and bending vibrations of the alkyl groups.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2870-3000 | Medium-Strong |

| C=O Stretch (Ketone) | ~1715 | Strong |

| gem-Dimethyl Bending | ~1360 | Medium |

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the molecular ion peak confirms its molecular weight of 114.19 g/mol . nih.gov The fragmentation pattern is dominated by two primary pathways:

α-Cleavage: This is the most significant fragmentation pathway, involving the cleavage of the bond adjacent to the carbonyl group. This leads to the formation of a highly stable tert-butyl cation, which is observed as the base peak in the spectrum at a mass-to-charge ratio (m/z) of 57. acs.org

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This process results in a characteristic fragment ion.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 114 | [C₇H₁₄O]⁺ | Molecular Ion |

| 86 | [C₄H₈O]⁺ | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | α-Cleavage (Base Peak) |

| 29 | [C₂H₅]⁺ | α-Cleavage |

Vibrational and Electronic Spectroscopy Studies for Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotations around the C2-C3 and C3-C4 bonds can lead to various rotational isomers (conformers).

Vibrational spectroscopy, including detailed analysis of IR and Raman spectra at different temperatures, is a powerful tool for studying conformational equilibria in aldehydes and ketones. acs.orgibm.com Different conformers possess unique sets of vibrational frequencies, and their relative populations can be determined by analyzing the intensity of corresponding spectral bands. While specific conformational studies on this compound are not extensively reported, the principles of such analyses on similar aliphatic ketones are well-established. nih.gov

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information on electronic transitions within the molecule. Saturated ketones like this compound exhibit a characteristic weak electronic transition known as the n→π* (n-to-pi-star) transition. uobabylon.edu.iqadpcollege.ac.in This involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This transition typically occurs at a relatively long wavelength (~280 nm) but with low intensity. uobabylon.edu.iqlibretexts.org The exact position of this absorption is sensitive to solvent polarity, often showing a blue shift (to shorter wavelength) in more polar, hydrogen-bonding solvents. rsc.org

Crystallographic Investigations of this compound Derivatives

Direct crystallographic analysis of this compound is impractical as it is a liquid under normal conditions. However, the structure of solid-state derivatives can provide valuable insight into the molecule's steric and electronic properties. A common method to create a crystalline derivative of a ketone is through its reaction with hydroxylamine (B1172632) to form an oxime. wikipedia.orgresearchgate.net

While no specific crystal structures of this compound derivatives are found in the surveyed literature, general crystallographic studies of ketoximes reveal consistent structural patterns. acs.orgscispace.com Ketoximes frequently form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one oxime molecule forms a hydrogen bond with the nitrogen atom of a neighboring molecule. acs.org It is anticipated that a derivative such as this compound oxime would adopt a similar supramolecular structure in its crystalline form, guided by these predictable intermolecular interactions.

Computational Chemistry and Theoretical Modeling of 2,2 Dimethyl 3 Pentanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-dimethyl-3-pentanone at the molecular level. These methods allow for the detailed examination of electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structure and reactivity of organic molecules like this compound. mdpi.comnih.gov DFT calculations can elucidate the distribution of electron density, which is key to understanding molecular reactivity. scirp.org

Key applications of DFT for this molecule include the determination of global and local reactivity descriptors. mdpi.com Global descriptors such as chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) provide a general measure of the molecule's reactivity. mdpi.comnih.gov For instance, the electrophilicity index can classify organic molecules, which is crucial for predicting their behavior in polar reactions. mdpi.com

Local reactivity is often analyzed using Fukui functions or Parr functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, these calculations would likely highlight the carbonyl carbon as the primary electrophilic site and the adjacent methylene (B1212753) protons as the most acidic, governing enolate formation.

Furthermore, DFT is instrumental in analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting the outcomes of pericyclic and other orbital-controlled reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. scirp.org

Table 1: Representative Global Reactivity Indices for a Ketone Calculated via DFT

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron | ~9.5 - 10.5 |

| Electron Affinity (EA) | Energy released upon adding an electron | ~ -1.0 to -1.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~5.2 - 6.0 |

| Electrophilicity Index (ω) | Propensity to accept electrons | ~1.5 - 2.5 |

Modeling of Bond Angles and Torsional Strain

Computational modeling provides precise information about the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral (torsional) angles. The presence of the bulky tert-butyl group introduces significant steric and torsional strain, which influences the molecule's geometry. nih.govnih.gov

Geometry optimization calculations, typically performed using DFT or other quantum mechanical methods, can predict the most stable arrangement of atoms. researchgate.net For this compound, these calculations would reveal distortions from idealized sp³ and sp² geometries to alleviate steric clash between the tert-butyl methyl groups and the ethyl group. The C-C-C bond angle of the quaternary carbon and the C-CO-C bond angle are particularly affected.

Torsional strain arises from the eclipsing of bonds on adjacent atoms. nih.gov In this compound, rotation around the C(quaternary)-C(carbonyl) bond is highly restricted. Potential energy surface scans, where the energy of the molecule is calculated as a function of a specific dihedral angle, can quantify the energy barriers to rotation and identify the lowest-energy conformations. jstar-research.com This analysis is crucial for understanding the molecule's conformational preferences and how they impact reactivity. nih.gov

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Angle | C(ethyl)-C(carbonyl)-C(tert-butyl) | ~118° |

| Bond Angle | C(methyl)-C(quaternary)-C(carbonyl) | ~109.5° (with some distortion) |

| Dihedral Angle | H-C(methylene)-C(carbonyl)=O | Varies with conformation |

Molecular Dynamics Simulations for Conformational Analysis of this compound

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. acs.org MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape at a given temperature. nih.govfiveable.me

For this compound, MD simulations can reveal the accessible rotational and vibrational motions and the relative stabilities of different conformers. acs.org By simulating the molecule's trajectory, one can identify the most populated conformational states and the pathways for interconversion between them. mdpi.com The steric hindrance from the tert-butyl group is expected to significantly limit the conformational freedom of the adjacent ethyl group, resulting in a few well-defined, low-energy conformers. Analysis of these simulations can provide insights into how molecular flexibility or rigidity influences the molecule's properties and interactions. nih.gov

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping the entire energy profile of a chemical reaction, from reactants to products. This involves locating and characterizing the transition state (TS), which is the saddle point on the potential energy surface that connects reactants and products. libretexts.org The energy of the transition state relative to the reactants determines the activation energy of the reaction. fiveable.me

For reactions involving this compound, such as the Norrish Type II reaction, computational methods can be used to model the reaction mechanism in detail. acs.org The Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl group, proceeding through a cyclic transition state to form a biradical intermediate. DFT calculations can be employed to optimize the geometry of the six-membered cyclic transition state and calculate its energy. researchgate.net

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactant and product (or intermediate) states. researchgate.net Such studies provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain experimentally.

Table 3: Example Calculated Energy Profile for a Norrish Type II Reaction of a Ketone

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (Ketone) | 0.0 | Ground state energy |

| Transition State (TS) | +56.1 | Energy barrier for H-abstraction |

| Product (Ethene + Enol) | +22.4 | Overall reaction endothermicity |

Thermodynamic and Kinetic Parameter Prediction for this compound and Analogs

Beyond reaction pathways, computational methods can predict key thermodynamic and kinetic parameters for reactions involving this compound and its analogs. fiveable.memdpi.com

Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated from the computed energies of the reactants and products. mdpi.com These values determine the spontaneity and position of equilibrium for a reaction. High-level composite methods are often used for accurate thermochemical predictions. nih.gov

Kinetic parameters, most notably the reaction rate constant (k), can be estimated using theories such as Transition State Theory (TST). fiveable.mewikipedia.org TST relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the transition state and the reactants. wikipedia.org By calculating ΔG‡, the rate constant can be predicted at different temperatures. ox.ac.ukrsc.org

These predictive capabilities are particularly useful for studying series of analogous compounds. By systematically modifying the structure of this compound in silico (e.g., changing the ethyl group to other alkyl groups), chemists can predict how these changes will affect the reaction thermodynamics and kinetics, guiding experimental efforts. mdpi.com

Table 4: Computationally Predicted Parameters for a Ketone Reaction

| Parameter | Symbol | Description |

|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate the reaction. fiveable.me |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from reactants to the transition state. wikipedia.org |

| Entropy of Activation | ΔS‡ | The change in entropy in going from reactants to the transition state. wikipedia.org |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy in going from reactants to the transition state; determines the reaction rate. wikipedia.org |

Biological Activity and Mechanistic Pharmacology of 2,2 Dimethyl 3 Pentanone

Mechanisms of Interaction with Molecular Targets and Pathways

The specific interactions of 2,2-dimethyl-3-pentanone with molecular targets and biological pathways have not been extensively elucidated in publicly available research. However, based on its chemical structure, particularly the sterically hindered tert-butyl group adjacent to the carbonyl function, its interactions are likely influenced by steric hindrance. This structural feature can limit its ability to fit into the active sites of enzymes or the binding pockets of receptors that accommodate less bulky substrates. The gem-dimethyl groups significantly hinder nucleophilic attack at the carbonyl carbon, which is a common mechanism of interaction for many ketones with biological molecules. This reduced reactivity could translate to a lower affinity for certain molecular targets compared to less hindered ketones.

While direct studies are lacking, the compound's structure makes it a valuable model for investigating the reactivity and properties of ketones in chemical research. This steric hindrance affects its chemical behavior in reactions like nucleophilic addition and enolate formation, which are fundamental to many biochemical transformations. Therefore, any potential biological activity would be intrinsically linked to the accessibility of its carbonyl group to biological nucleophiles or its ability to form an enolate under physiological conditions.

Enzyme-Catalyzed Reactions Involving Ketones as Substrates

Research on the kinetic characterization of a liquid Lactobacillus brevis alcohol dehydrogenase (LB-ADH) preparation with various bulky aliphatic ketones demonstrates the impact of steric hindrance on enzyme activity. For instance, the activity of this enzyme towards 3,3-dimethyl-2-butanone, which also possesses a sterically demanding structure, was measured at 385.1 U mL⁻¹. cuvillier.de In contrast, the activity towards the less bulky 3-methyl-2-butanone (B44728) was 369.3 U mL⁻¹. cuvillier.de This suggests that the enzyme's active site can accommodate bulky ketones, although the specific arrangement and size of the alkyl groups influence the reaction rate.

Given that this compound has a tert-butyl group adjacent to the carbonyl, its interaction with an enzyme's active site would be sterically demanding. The ability of an enzyme to catalyze a reaction with this substrate would depend on the size and flexibility of its active site. The steric hindrance might lead to a lower binding affinity (higher KM) and/or a lower turnover rate (lower kcat) compared to less hindered ketones.

Table 1: Activity of Liquid LB-ADH Towards Various Bulky Aliphatic Ketones

| Substrate | Enzyme Activity (U mL⁻¹) |

| 3-Methyl-2-butanone | 369.3 |

| 3,3-Dimethyl-2-butanone | 385.1 |

| 3-Methyl-2-pentanone | Lower than the other two |

| Data sourced from a study on the kinetic characterization of enzymes. cuvillier.de |

This interactive table allows for the comparison of enzyme activities with different ketone substrates, highlighting the influence of molecular structure on enzyme kinetics.

Role in Biological Systems and Metabolic Pathways

The unique structural feature of this compound, namely its sterically hindered tert-butyl group, makes it a valuable model compound for probing the active sites of enzymes in biochemical studies. By comparing the binding and catalytic efficiency of an enzyme with this compound versus less hindered ketones, researchers can infer the spatial constraints and steric tolerance of the enzyme's active site. Such studies can help to map the topography of the active site and understand the structural requirements for substrate recognition and catalysis.

Keto-enol tautomerism is a fundamental process in which an aldehyde or ketone exists in equilibrium with its corresponding enol form. masterorganicchemistry.com This equilibrium can be catalyzed by acids or bases. libretexts.org While the keto form is generally more stable for simple ketones, the enol tautomer can be a crucial intermediate in many biochemical reactions, acting as a nucleophile. masterorganicchemistry.comlibretexts.org

In a biological context, the keto-enol tautomerization of this compound would be influenced by the enzymatic environment. The steric bulk of the gem-dimethyl groups restricts deprotonation to a single α-carbon, leading to the formation of a single enolate isomer. This regioselectivity could be exploited in biochemical studies to investigate the stereospecificity of enzyme-catalyzed reactions involving enolate intermediates. The stability of the keto and enol forms can be influenced by the polarity of the solvent and the presence of hydrogen bonding, factors that are highly relevant in biological systems. orientjchem.org

Methyl ketones, such as 2-pentanone, are naturally occurring compounds found in various organisms, including tobacco and as metabolic products of Penicillium mold growth in blue cheese. wikipedia.org The biosynthesis of methyl ketones is thought to occur via the β-oxidation of fatty acids, followed by decarboxylation.

While this compound is not a typical methyl ketone, its metabolism, if it were to occur in a biological system, might share some mechanistic similarities. For instance, its breakdown could potentially involve initial enzymatic oxidation followed by cleavage. However, the steric hindrance of the tert-butyl group would likely make it a poor substrate for the enzymes typically involved in fatty acid and methyl ketone metabolism. A study on the metabolism of 3-pentanone (B124093) (a structural isomer) under inflammatory conditions showed that it might arise from the catabolism of branched-chain keto acids. nih.gov This suggests that the metabolic fate of pentanone derivatives can be linked to amino acid metabolism, although direct evidence for this compound is lacking. The study of naturally occurring ketones like 2-pentanone can provide a framework for hypothesizing the potential, albeit likely limited, metabolic pathways of structurally similar, synthetically derived ketones.

Exploration in Pharmaceutical Synthesis and Drug Discovery

The unique structural characteristics of this compound, particularly the presence of a sterically hindered ketone group, have prompted investigations into its utility in the realm of pharmaceutical sciences. While direct applications are still emerging, its role as a precursor and a model compound is noteworthy.

Intermediate in Production of Medicinal Compounds

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its utility in the creation of oxetane-based structures, which are of significant interest in medicinal chemistry. Oxetanes are four-membered cyclic ethers that can act as surrogates for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties of drug candidates, such as metabolic stability and solubility. nih.govnih.gov

A key derivative synthesized from precursors related to this compound is 2,2-dimethyl-3-oxetanone. A Chinese patent outlines a method for synthesizing this compound, highlighting its potential as a building block in drug design. google.com The patent suggests that a series of small molecular compounds with pharmacodynamic activity can be derived from 2,2-dimethyl-3-oxetanone, indicating its prospective application in the design of drug molecules for various therapeutic targets. google.com The synthesis of such derivatives underscores the role of the core structure of this compound in accessing novel chemical entities for pharmaceutical research.

| Starting Compound/Intermediate | Derivative | Potential Application in Medicinal Chemistry | Reference |

|---|---|---|---|

| Precursors related to this compound | 2,2-Dimethyl-3-oxetanone | Building block for designing a variety of small molecular compounds with potential pharmacodynamic activity. | google.com |

Synthesis of Complex Molecular Structures with Potential Therapeutic Effects

The application of this compound and its derivatives extends to the synthesis of complex molecular architectures that may harbor therapeutic potential. The rigid and unique three-dimensional structure of oxetanes, derived from intermediates like 2,2-dimethyl-3-oxetanone, makes them attractive scaffolds in drug discovery. nih.gov

The synthesis of 2,2-dimethyl-3-oxetanone, as described in the patent literature, provides a pathway to a class of compounds that can be further elaborated into more complex structures. google.com The patent emphasizes that the resulting small molecule building blocks can be applied to the design of drug molecules targeting a variety of biological targets. google.com While specific examples of therapeutically active molecules synthesized directly from this compound are not yet prevalent in publicly available research, its role as a foundational element for creating diverse chemical libraries for drug screening is an area of active interest.

Cytotoxicity Profiling and Potential Applications in Chemotherapy (drawing from 2,4-dimethyl-3-pentanone (B156899) research)

Research on other ketones has indicated a range of biological activities. For instance, studies on ketone bodies like acetoacetate (B1235776) and beta-hydroxybutyrate have shown that they can inhibit the proliferation of various cancer cell lines. mdpi.comresearchgate.net This effect is often attributed to the unique metabolic characteristics of cancer cells, which are highly dependent on glucose for energy (the Warburg effect), and may not efficiently utilize ketone bodies. mdpi.com Some studies have reported that ketone bodies are not cytotoxic to cancer cells but rather block their proliferation. researchgate.net

The table below summarizes findings on the effects of related ketones on cancer cells, which may provide a basis for future investigation into the potential of this compound in a chemotherapeutic context.

| Compound/Class | Observed Effect on Cancer Cells | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Ketone Bodies (e.g., Acetoacetate) | Inhibition of cell proliferation | Interference with cancer cell metabolism (Warburg effect) | mdpi.comresearchgate.net |

| Ketone Bodies | Blockage of cell proliferation without inducing cytotoxicity | Disruption of the cell division process | researchgate.net |

| 2-Pentanone | Inhibition of prostaglandin (B15479496) production and cyclooxygenase-2 (COX-2) activity in colon cancer cells | Anti-inflammatory pathways | researchgate.net |

Further research is necessary to determine if this compound exhibits any cytotoxic or anti-proliferative effects on cancer cells. Such studies would involve in vitro screening against a panel of cancer cell lines to determine its IC50 (half-maximal inhibitory concentration) values and to elucidate its mechanism of action.

Environmental Fate and Degradation Studies of 2,2 Dimethyl 3 Pentanone

Atmospheric Chemistry of Ketones and Perfluorinated Analogs

The atmosphere is a primary medium for the transformation of volatile organic compounds like ketones. The presence of a carbonyl group in these molecules makes them susceptible to photochemical reactions, which largely determine their atmospheric lifespan and fate. u-szeged.hu

Photolysis, the breakdown of compounds by light, is a dominant atmospheric degradation pathway for many ketones. u-szeged.huacs.org For perfluoro-2-methyl-3-pentanone (PFMP), a fluorinated analog of 2,2-dimethyl-3-pentanone, photolysis is the principal mechanism of removal from the troposphere. acs.org Smog chamber studies and models like the Tropospheric Ultraviolet-Visible (TUV) model have been employed to understand these processes. nih.govresearchgate.net

The photolysis of PFMP results in the formation of CF₃CF₂C·(O) and ·CF(CF₃)₂ radicals. nih.govresearchgate.net The atmospheric lifetime of PFMP is estimated to be between 4 and 14 days, varying with latitude and time of year. nih.govresearchgate.net Another study estimates the lifetime to be around one week. nih.gov A separate investigation determined the atmospheric lifetime of PFMP to be in the range of 3 to 11 days. acs.org Due to these relatively short atmospheric lifetimes, the global warming potentials for these compounds are considered negligible. nih.govnih.gov

For the non-fluorinated compound, 2-methyl-3-pentanone (B165389) (2M3P), photolysis is also a significant loss pathway, although it is also removed through gas-phase reactions with atmospheric oxidants. acs.org The atmospheric lifetime of 2M3P is estimated to be shorter, around 1 to 2 days. acs.org

| Compound | Estimated Atmospheric Lifetime | Key Findings |

|---|---|---|

| Perfluoro-2-methyl-3-pentanone (PFMP) | 4-14 days nih.govresearchgate.net | Dominant loss pathway is photolysis. acs.org |

| Perfluoro-2-methyl-3-pentanone (PFMP) | ~1 week nih.gov | Negligible global warming potential. nih.gov |

| Perfluoro-2-methyl-3-pentanone (PFMP) | 3-11 days acs.org | Effective quantum yield of photolysis estimated. acs.org |

| 2-methyl-3-pentanone (2M3P) | 1-2 days acs.org | Lost by both photolysis and reaction with oxidants. acs.org |

Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds. wikipedia.org In the context of ketones, this can lead to the formation of geminal diols. chemistrysteps.com The efficiency of this reaction is influenced by the electrophilicity of the carbonyl carbon atom. chemistrysteps.com

For perfluoro-2-methyl-3-pentanone (PFMP), hydrolysis can occur in a manner analogous to the Haloform reaction, potentially producing perfluoropropionic acid (PFPrA) and HFC-227ea. nih.govresearchgate.net However, studies measuring the rate of this reaction have found it to be too slow to be a significant process in the atmosphere. nih.govresearchgate.net An alkaline environment could potentially accelerate this hydrolysis process. researchgate.net

Hydration, the addition of a water molecule to the carbonyl group to form a geminal diol, has also been investigated for PFMP using computational density functional theory. nih.gov These studies concluded that hydration is not an important environmental fate for this compound. nih.govresearchgate.net Generally, the addition of water to ketones is often unfavorable, with the equilibrium favoring the original ketone. chemistrysteps.com

Degradation Product Analysis and Environmental Impact

Smog chamber experiments have shown that the photolysis of perfluoro-2-methyl-3-pentanone (PFMP) under low nitrogen oxide (NOx) conditions can produce perfluoropropionic acid (PFPrA) in a small yield of approximately 0.6%. nih.govresearchgate.net While PFMP degradation contributes to the presence of PFPrA observed in rainwater, it is not considered to be the major source. nih.govresearchgate.net Perfluorinated carboxylic acids like PFPrA are known to be widely distributed in the environment, even in remote regions. nih.gov The photolysis of PFMP and its analog perfluoro-3-methyl-2-butanone (PF-3M2B) was found to have a minor impact on the atmospheric burden of fluorinated acids. acs.org

Environmental Monitoring and Modeling of this compound Transport

Understanding the transport and distribution of chemical compounds in the environment relies on both direct monitoring and predictive modeling. While specific environmental monitoring data for this compound is not extensively detailed in the provided search results, general principles of atmospheric modeling for ketones and their analogs are applicable.

Models such as the Tropospheric Ultraviolet-Visible (TUV) model are used to estimate atmospheric lifetimes of compounds like perfluoro-2-methyl-3-pentanone by simulating solar actinic flux. nih.govresearchgate.net These models, combined with experimental data from simulation chambers, provide the basis for assessing the environmental fate of these substances. nih.govresearchgate.netnih.gov The relatively short atmospheric lifetimes calculated for these ketones suggest that they are likely to degrade relatively close to their emission sources, limiting long-range transport. acs.orgcopernicus.org However, their degradation can contribute to the formation of secondary pollutants like tropospheric ozone and secondary organic aerosols (SOA), which can impact local and regional air quality. copernicus.org

Advanced Analytical Chemistry for 2,2 Dimethyl 3 Pentanone Research

Chromatographic Methods for Separation and Quantification

Chromatography stands as a cornerstone of analytical chemistry, offering powerful tools for separating the components of a mixture. For a volatile ketone like 2,2-dimethyl-3-pentanone, gas chromatography is particularly well-suited.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In the context of this compound research, GC-MS is instrumental for both qualitative and quantitative analysis. The gas chromatograph separates this compound from other volatile and semi-volatile compounds in a sample based on its boiling point and affinity for the stationary phase of the GC column.

Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process leads to the formation of a molecular ion and a series of characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured, producing a mass spectrum that serves as a chemical fingerprint for the molecule.

For this compound, key fragmentation pathways observed in its mass spectrum include:

α-cleavage: This process involves the breaking of the bond adjacent to the carbonyl group. This can result in the formation of a tert-butyl cation (m/z 57) and an acetyl radical, or an acylium ion and an ethyl radical. The tert-butyl cation is often a prominent peak.

McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. For this compound, this would involve the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule, resulting in an enol radical cation at m/z 86.

The high sensitivity and selectivity of GC-MS make it an invaluable tool in various research applications, including metabolomics, environmental analysis, and the study of chemical reactions involving ketones.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 114 | [C7H14O]•+ | Molecular Ion |

| 86 | [C4H8O]•+ | McLafferty Rearrangement |

| 57 | [C4H9]+ | α-Cleavage (tert-butyl cation) |

| 43 | [C2H3O]+ | α-Cleavage (acetyl fragment) |

Spectroscopic Analytical Techniques in Mixture Analysis

Spectroscopic techniques are crucial for the structural elucidation of molecules and can be effectively used to identify this compound within a mixture. These methods rely on the interaction of electromagnetic radiation with the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. This compound exhibits a strong, characteristic absorption band in the IR spectrum corresponding to the stretching vibration of the carbonyl (C=O) group, typically found around 1715 cm⁻¹. The presence of the gem-dimethyl groups can also give rise to a characteristic bending absorption around 1360 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum, the protons of the ethyl group give rise to a quartet and a triplet. The six equivalent protons of the two methyl groups attached to the quaternary carbon appear as a sharp singlet.

In the ¹³C NMR spectrum, the carbonyl carbon produces a signal in the downfield region, typically around 210 ppm. The quaternary carbon and the carbons of the methyl and ethyl groups will also have distinct chemical shifts. researchgate.net

The unique spectral data from these techniques allow for the unambiguous identification of this compound, even in the presence of other compounds, by comparing the observed spectra with reference data.

| Technique | Feature | Characteristic Signal |

|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1715 cm⁻¹ |

| ¹H NMR | gem-Dimethyl Protons (2 x CH₃) | Singlet (~1.05 ppm) |

| ¹H NMR | Methylene (B1212753) Protons (-CH₂-) | Quartet |

| ¹H NMR | Methyl Protons (-CH₃ of ethyl) | Triplet |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~210 ppm |

| ¹³C NMR | Quaternary Carbon | ~45 ppm |

Development of Methods for Isotopic Fractionation Factor Measurement

Isotopic fractionation describes processes that affect the relative abundance of isotopes. wikipedia.org The measurement of isotopic fractionation factors provides valuable insights into reaction mechanisms, environmental transport processes, and the origin of compounds. For volatile organic compounds like this compound, these measurements are typically performed using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

The development of a method to measure the isotopic fractionation factor for this compound would involve the following general steps:

Sample Introduction and Separation: The sample containing this compound is introduced into a gas chromatograph to separate it from other components. This step is crucial to ensure that the isotopic analysis is performed on a pure compound.

Conversion to a Simple Gas: After exiting the GC column, the purified compound is quantitatively converted into a simple gas, such as CO₂ for carbon isotope analysis (¹³C/¹²C) or H₂ for hydrogen isotope analysis (²H/¹H). This conversion is typically achieved through high-temperature combustion (for carbon) or pyrolysis (for hydrogen) in a reactor. acs.org

Isotope Ratio Measurement: The resulting gas is then introduced into an isotope ratio mass spectrometer. This specialized mass spectrometer is designed to precisely measure the ratios of the different isotopic masses of the gas (e.g., m/z 44, 45, and 46 for CO₂).

Calculation of the Fractionation Factor: The isotopic fractionation factor (α) is a value that expresses the partitioning of stable isotopes between two substances. wikipedia.org In the context of a chemical reaction, it can be determined by measuring the change in the isotopic composition of the reactant pool as the reaction progresses. The isotopic compositions are typically expressed in delta (δ) notation, which is the per mil (‰) deviation from a standard. radiocarbon.com

Another advanced technique involves stable isotope labeling, where a derivatizing agent with a known isotopic signature is used to tag the carbonyl group of ketones like this compound. nih.govacs.org Subsequent analysis by LC-MS or GC-MS allows for precise quantification and can be adapted to study isotopic effects in various processes. These methods are powerful for tracing the metabolic pathways and environmental fate of carbonyl compounds. researchgate.netnih.gov

While specific studies detailing the development of methods for the isotopic fractionation factor measurement of this compound are not abundant, the established methodologies for other volatile organic compounds and ketones provide a clear framework for how such research would be conducted.

Synthesis and Reactivity of 2,2 Dimethyl 3 Pentanone Derivatives

Design and Synthesis of Novel Derivatives

The synthesis of novel derivatives from 2,2-dimethyl-3-pentanone primarily involves targeting the electrophilic carbonyl carbon. The steric hindrance imposed by the adjacent tert-butyl group plays a significant role in these transformations, often requiring specific reaction conditions to achieve desired products.

Grignard reactions provide a robust method for the formation of carbon-carbon bonds and the synthesis of alcohols. The reaction of this compound with various Grignard reagents leads to the formation of tertiary alcohols, where the nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon. stenutz.eu The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol. pearson.comorganicchemistrytutor.comlibretexts.org

The steric hindrance of the tert-butyl group in this compound can influence the reaction rate, but the reaction proceeds to give good yields of the corresponding tertiary alcohols.

Below is a summary of representative Grignard reactions with this compound:

| Grignard Reagent | Product | Plausible Yield (%) |

| Methylmagnesium Bromide | 2,2,3-Trimethyl-3-pentanol | 85 |

| Ethylmagnesium Bromide | 3-Ethyl-2,2-dimethyl-3-pentanol | 82 |

| Phenylmagnesium Bromide | 2,2-Dimethyl-3-phenyl-3-pentanol | 78 |

Note: The yields are plausible and based on typical Grignard reactions with sterically hindered ketones.

Dioxinone derivatives are versatile intermediates in organic synthesis, often used as precursors for acetoacetic acid derivatives. nih.gov While a direct synthesis from this compound is not commonly reported, dioxinone derivatives with similar substitution patterns can be synthesized from related β-keto ester precursors. A plausible synthetic route could involve the synthesis of a β-keto ester structurally related to this compound, followed by a condensation reaction with acetone (B3395972).

One general method for the synthesis of 1,3-dioxin-4-ones involves the reaction of a β-keto ester with acetone in the presence of an acid catalyst. For instance, tert-butyl acetoacetate (B1235776) derivatives can undergo a one-pot reaction with acetone, acetic anhydride, and concentrated sulfuric acid to yield the corresponding dioxinone. nih.gov Another approach involves the reaction of Meldrum's acid with an acid chloride. nih.gov

Investigation of Derivative Reactivity and Structure-Activity Relationships

The derivatives of this compound exhibit distinct reactivity profiles compared to the parent ketone, largely dictated by the newly introduced functional groups and the persistent steric influence of the tert-butyl group.

The tertiary alcohols synthesized via Grignard reactions are significantly less reactive towards nucleophiles at the former carbonyl carbon. The primary site of reactivity shifts to the hydroxyl group, which can undergo protonation, esterification, or elimination reactions under appropriate conditions. The steric bulk surrounding the hydroxyl group in these tertiary alcohols can hinder reactions that require significant space around the reaction center.

Dioxinone derivatives, on the other hand, are rich in functionality and offer multiple reaction pathways. They can be considered protected forms of β-keto acids and can undergo various transformations, including ring-opening reactions to generate acylketenes. These reactive intermediates can then be trapped by nucleophiles to form a variety of β-keto acid derivatives. nih.gov The structure of the dioxinone, including the substituents inherited from the precursor, will influence its stability and reactivity in these transformations.

Applications of this compound Derivatives in Specialized Chemical Synthesis

The derivatives of this compound hold potential for application in specialized areas of chemical synthesis due to their unique structural features.

The tertiary alcohols, particularly if synthesized in an enantiomerically pure form, could serve as chiral auxiliaries or as building blocks in the synthesis of complex, sterically demanding target molecules. The tert-butyl group can be exploited to control the stereochemical outcome of subsequent reactions. The presence of a tert-butyl group is also a feature in some pharmaceutical compounds, where it can enhance metabolic stability or receptor binding affinity. nih.gov

Dioxinone derivatives are well-established as versatile building blocks in the synthesis of natural products. nih.gov Their ability to generate acylketenes upon thermal or photochemical activation makes them valuable precursors for the construction of macrocyclic lactones and other complex polyketide-derived structures. The specific substitution pattern derived from a precursor related to this compound could be leveraged to introduce specific structural motifs into these complex molecules.

Industrial and Applied Research Perspectives of 2,2 Dimethyl 3 Pentanone

Role as a Solvent in Organic Synthesis and Industrial Processes

With a moderate polarity and a relatively low boiling point of approximately 125°C, 2,2-dimethyl-3-pentanone serves as a specialty solvent in certain chemical processes. Its utility as a solvent is intrinsically linked to its unique molecular structure, which dictates its reactivity and solvation characteristics.

Applications in Nucleophilic Substitutions and Reductions

The defining feature of this compound in chemical reactions is the steric hindrance provided by the bulky tert-butyl group. This steric bulk impedes the approach of nucleophiles to the carbonyl carbon, thereby reducing its reactivity in reactions like nucleophilic additions and Grignard reactions compared to less hindered ketones. This characteristic makes it a valuable model compound for studying the effects of steric hindrance on reaction kinetics and mechanisms.

While its reduced reactivity limits its use as a substrate in some cases, it can be advantageous when used as a solvent. Its presence can help modulate the reactivity of other species in a reaction mixture, preventing unwanted side reactions. The steric hindrance also influences the regioselectivity of enolate formation, as deprotonation is restricted to the single α-carbon on the ethyl side, favoring the formation of a specific enolate isomer.

Use in Coatings and Adhesives

While direct large-scale use of this compound in coatings and adhesives is not widely documented, related ketones are commonly employed in these industries. For instance, 2-pentanone (methyl propyl ketone) and 3-pentanone (B124093) (diethyl ketone) are used as industrial solvents in paints and coatings, valued for their ability to dissolve a wide range of organic compounds and control viscosity. guidechem.comchemicalbook.com Given its similar chemical nature, this compound could be considered for specialty formulations where its specific evaporation rate and solvency for particular resins are desired.

Application as a Reagent in Fine Chemical Production

Beyond its role as a solvent, this compound is a valuable intermediate or building block in the synthesis of more complex molecules. Its ketone functional group allows for a variety of chemical transformations, making it a versatile precursor in multi-step syntheses.

Synthesis of Pharmaceuticals and Agrochemicals

A significant application of this compound as a reagent is demonstrated in the production of agrochemicals. It is a precursor to 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, which is a key intermediate in the synthesis of the broad-spectrum fungicide tebuconazole. herts.ac.ukgoogle.comchemicalbook.com The synthesis involves reacting this compound (or its precursor, 3,3-dimethyl-2-butanone, also known as pinacolone) with 4-chlorobenzaldehyde. herts.ac.uksemanticscholar.org The resulting intermediate undergoes further reactions, including epoxidation and ring-opening with 1,2,4-triazole, to yield the final active ingredient. herts.ac.ukresearchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C7H14O nih.govnist.gov |

| Molecular Weight | 114.19 g/mol nih.gov |

| CAS Number | 564-04-5 nist.govsigmaaldrich.com |

| Boiling Point | 125.6°C |

| Appearance | Colorless to Yellow Liquid sigmaaldrich.com |

Innovations in Production Technologies and Process Optimization

The industrial synthesis of ketones like this compound is continually evolving towards more efficient, cost-effective, and environmentally friendly methods.

Traditional synthesis routes for this compound include the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation, or the oxidation of the corresponding secondary alcohol. cnchemshop.com Another approach involves the methylation of 3-pentanone. chegg.com

Modern process optimization focuses on several key areas:

Catalysis: Research into novel catalysts aims to improve reaction yields and selectivity. For related ketones, methods such as catalytic hydrogenation of different precursors are being explored for large-scale production due to high efficiency. cnchemshop.com The synthesis of the agrochemical intermediate from this compound itself benefits from catalysts like strongly basic ion exchange resins to improve yields and purity. researchgate.net

Green Chemistry: Efforts are being made to replace hazardous reagents with greener alternatives. For example, replacing toxic chromium-based oxidizing agents with hydrogen peroxide or catalytic oxygen systems is a general trend in ketone synthesis. cnchemshop.com

Research into Specialty Applications (e.g., photoinitiator)

Research is ongoing to find novel, high-value applications for specific ketones. One such area is in the field of photopolymerization, where certain molecules act as photoinitiators. A photoinitiator is a compound that, upon absorbing light (typically UV or visible), generates reactive species like free radicals or cations that initiate a polymerization reaction. nih.gov This technology is crucial for applications like 3D printing, dental composites, and UV-curable coatings. researchgate.netnih.gov

Ketones are a major class of photoinitiators. nih.gov Compounds like benzophenone (B1666685) and camphorquinone (B77051) are widely used Type II photoinitiators, which generate radicals through a bimolecular reaction with a co-initiator. nih.govmdpi.com Other ketone derivatives, such as benzylidene ketones, are also being actively researched as highly efficient photoinitiators for visible light polymerization. researchgate.net

Emerging Research Areas and Future Directions for 2,2 Dimethyl 3 Pentanone

Integration with Advanced Materials Science and Catalysis

The distinct structure of 2,2-Dimethyl-3-pentanone, particularly its bulky tert-butyl group, makes it a valuable compound for research in advanced materials science and catalysis. The steric hindrance provided by this group offers a unique model for investigating the reactivity and properties of ketones. This characteristic influences its behavior in chemical reactions like nucleophilic addition and enolate formation, which are fundamental in the synthesis of new materials.

In the realm of polymer chemistry, aliphatic ketones are utilized as building blocks, and the specific structure of this compound could be leveraged to create polymers with tailored properties. study.com Its incorporation into polymer chains could introduce steric bulk, potentially affecting the material's thermal stability, solubility, and mechanical properties. Future research may focus on synthesizing novel polymers and copolymers incorporating this compound and evaluating their characteristics for specialized applications.

In catalysis, the compound serves as a model substrate to study the mechanisms of catalytic reactions. The steric hindrance allows researchers to probe the geometric and electronic effects that influence catalyst performance. For instance, understanding how a catalyst interacts with a hindered ketone like this compound can provide insights into designing more selective and efficient catalysts for various organic transformations. Emerging research could explore its use as a ligand or additive in catalytic systems, where its steric properties could be used to control the stereoselectivity of a reaction.

Table 1: Potential Applications in Materials Science and Catalysis

| Research Area | Potential Application of this compound |

| Polymer Science | Monomer for specialty polymers with enhanced thermal or mechanical properties. |

| Catalysis Research | Model substrate for studying steric effects in catalysis. |

| Organic Synthesis | Building block for complex molecules with specific stereochemistry. |